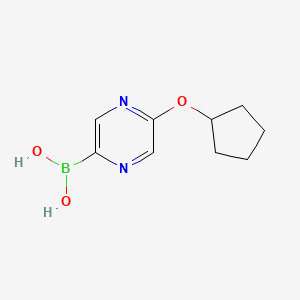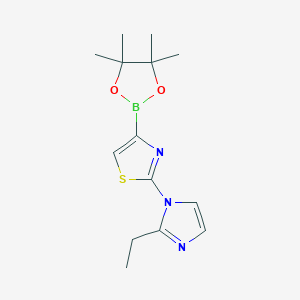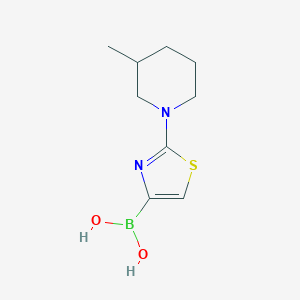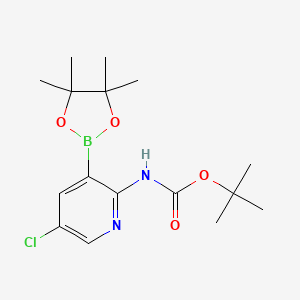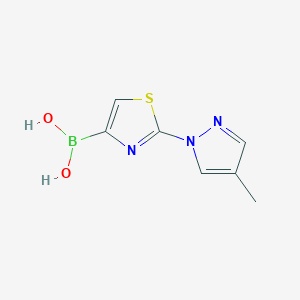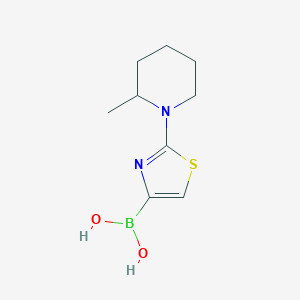
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid (2MTPTBA) is an organic boronic acid derivative that has been studied for its potential applications in a variety of scientific fields, including catalysis, materials science, and biochemistry. It is a versatile compound that has been used as a reagent for various organic transformations, and has been studied for its potential applications in medicinal chemistry and drug discovery.
Scientific Research Applications
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis, and has been studied for its potential applications in catalysis, materials science, and biochemistry. In catalysis, 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. In materials science, it has been used as a reagent in the synthesis of polymers and other materials. In biochemistry, 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has been studied for its potential applications in medicinal chemistry and drug discovery.
Mechanism of Action
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is an organic boronic acid derivative that acts as a Lewis acid. It has been shown to form boron-oxygen bonds with a variety of molecules, including amines, alcohols, carboxylic acids, and other organic compounds. The formation of these boron-oxygen bonds allows 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid to act as a catalyst in the synthesis of various organic compounds.
Biochemical and Physiological Effects
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has not been studied extensively for its potential biochemical and physiological effects. However, it has been shown to form boron-oxygen bonds with a variety of molecules, which could potentially lead to the formation of bioactive compounds. Furthermore, it has been shown to be non-toxic, and has not been associated with any significant adverse effects.
Advantages and Limitations for Lab Experiments
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has a number of advantages for use in laboratory experiments. It is a versatile compound that can be used as a reagent for various organic transformations, and has been shown to be non-toxic. Furthermore, it is relatively inexpensive and can be easily synthesized using a variety of methods. However, 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid also has some limitations for use in laboratory experiments. It is a relatively unstable compound, and is sensitive to light and air. Furthermore, it has a low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has a wide range of potential applications in scientific research and has been studied for its potential applications in catalysis, materials science, and biochemistry. In the future, it could be used as a catalyst in the synthesis of a variety of organic compounds, such as amines, alcohols, carboxylic acids, and other organic compounds. Furthermore, it could be used as a reagent in the synthesis of polymers and other materials. Additionally, it could be studied further for its potential applications in medicinal chemistry and drug discovery. Finally, further research could be conducted to explore its potential biochemical and physiological effects.
Synthesis Methods
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid can be synthesized through a number of methods, including a direct condensation of 2-methylpiperidine-1-thiol with boronic acid, a modified reductive amination of 2-methylpiperidine-1-thiol with boronic acid, and a one-pot reaction of 2-methylpiperidine-1-thiol with boronic acid in the presence of a base. The direct condensation method is the simplest and most commonly used synthesis route, and involves the reaction of 2-methylpiperidine-1-thiol and boronic acid in the presence of an acid catalyst. The modified reductive amination method involves the reaction of 2-methylpiperidine-1-thiol with boronic acid in the presence of a base and a reducing agent, such as sodium cyanoborohydride. The one-pot method is the most efficient synthesis route, and involves the reaction of 2-methylpiperidine-1-thiol with boronic acid in the presence of a base and a catalyst, such as palladium chloride.
properties
IUPAC Name |
[2-(2-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2S/c1-7-4-2-3-5-12(7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJWOQYAOPHKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)N2CCCCC2C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)
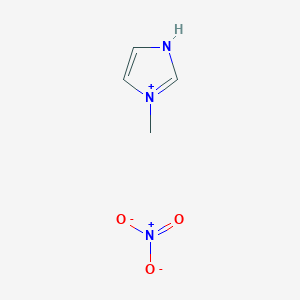

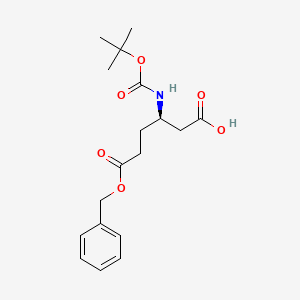
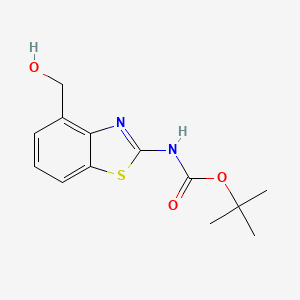
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
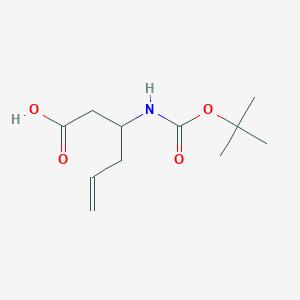
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
